molecular formula C18H25NO2 B14230936 2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide CAS No. 827574-18-5

2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide

Katalognummer: B14230936
CAS-Nummer: 827574-18-5
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: PJRGIHARMDBNBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide is an organic compound with a complex structure that includes an acetyl group, a phenyl ring, and a butenamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of acetophenone with diisopropylamine in the presence of a base, followed by the addition of a butenamide derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or phenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, varying temperatures and solvents.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-acetyl-3-phenylbut-2-enamide: Lacks the di(propan-2-yl) groups, leading to different chemical properties and reactivity.

    3-phenyl-N,N-di(propan-2-yl)but-2-enamide:

    2-acetyl-N,N-di(propan-2-yl)but-2-enamide: Lacks the phenyl group, resulting in different chemical behavior and uses.

Uniqueness

2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both acetyl and phenyl groups, along with the di(propan-2-yl) substitution, makes it a versatile compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

827574-18-5

Molekularformel

C18H25NO2

Molekulargewicht

287.4 g/mol

IUPAC-Name

2-acetyl-3-phenyl-N,N-di(propan-2-yl)but-2-enamide

InChI

InChI=1S/C18H25NO2/c1-12(2)19(13(3)4)18(21)17(15(6)20)14(5)16-10-8-7-9-11-16/h7-13H,1-6H3

InChI-Schlüssel

PJRGIHARMDBNBA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)C(=C(C)C1=CC=CC=C1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.